molecular formula C12H15NO3 B11171569 N-butyl-1,3-benzodioxole-5-carboxamide

N-butyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B11171569
M. Wt: 221.25 g/mol
InChI Key: FQGXZBMAADGBOL-UHFFFAOYSA-N
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Description

N-butyl-1,3-benzodioxole-5-carboxamide is an organic compound belonging to the benzodioxole family This compound is characterized by a benzodioxole ring fused with a carboxamide group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

N-butyl-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives:

    N-phenyl-1,3-benzodioxole-5-carboxamide: Similar structure but with a phenyl group instead of a butyl group. It may exhibit different biological activities and chemical reactivity.

    N-methyl-1,3-benzodioxole-5-carboxamide: Contains a methyl group, leading to different physical and chemical properties.

    N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide: Features a hydroxy group, which can significantly alter its reactivity and applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-butyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C12H15NO3/c1-2-3-6-13-12(14)9-4-5-10-11(7-9)16-8-15-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14)

InChI Key

FQGXZBMAADGBOL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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